N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound “N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” contains several functional groups including a thiazole ring, a furan ring, and a carboxamide group. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) group attached to the same carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors containing the thiazole and furan rings. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and furan rings, along with the carboxamide group. The aromaticity of the rings would allow for delocalization of π electrons, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Scientific Research Applications
Antimicrobial Activity
N-(thiazol-2-yl)furan-2-carboxamide, a related compound, has demonstrated significant antimicrobial activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests potential for further exploration in pharmacological and medical applications (Cakmak et al., 2022).
Electrophilic Substitution Reactions
The compound has been used in studies focusing on electrophilic substitution reactions. For instance, its derivatives have been synthesized and subjected to various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).
Cytotoxic Evaluation for Cancer Research
In cancer research, derivatives of benzo[d]thiazole-2-carboxamide have been designed and synthesized, showing moderate to excellent potency against certain cancer cell lines. This indicates potential as epidermal growth factor receptor inhibitors, which can be crucial in cancer treatment (Zhang et al., 2017).
Development as Fluorescence Sensor
This compound has also been developed as an off–on switch fluorescence sensor for metal ions like Hg2+, Zn2+, and Cd2+. Its ability to significantly enhance fluorescence intensity in the presence of these metal ions demonstrates potential applications in sensitive detection technologies (Kiani et al., 2020).
Role in Stem Cell Research
In stem cell research, related compounds, specifically small molecules like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), have been identified to improve the generation of human induced pluripotent stem cells from human fibroblasts. This highlights its significance in the field of regenerative medicine and biomedical research (Ries et al., 2013).
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, is a thiazole-based heterocyclic amide . Thiazole compounds have been found to have diverse biological activities, including antimicrobial, antifungal, and antitumor effects . .
Mode of Action
The mode of action of thiazole compounds is often associated with their ability to interact with various biological targets. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole compounds can influence various biochemical pathways. For instance, some thiazole compounds have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and therapeutic efficacy. Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . .
Result of Action
The result of the compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole compounds have shown significant antimicrobial activity against various microorganisms . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the solubility of a compound in different solvents can affect its bioavailability and therapeutic action . .
Future Directions
properties
IUPAC Name |
N-[4-[2-(2-methylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9(2)7-15-12(18)6-10-8-21-14(16-10)17-13(19)11-4-3-5-20-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFXFINJWXJVMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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